2-Methylthio-3-nitro4,5-dihydropyrrole
Description
Properties
Molecular Formula |
C5H8N2O2S |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
5-methylsulfanyl-4-nitro-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C5H8N2O2S/c1-10-5-4(7(8)9)2-3-6-5/h6H,2-3H2,1H3 |
InChI Key |
JQZNJWLOUDDZBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(CCN1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
- N-(tert-butoxycarbonyl)-2-hydroxymethyl-4,5-dihydropyrrole (): The hydroxymethyl (-CH₂OH) substituent increases polarity, improving aqueous solubility. This contrasts with 2-Methylthio-3-nitro-4,5-dihydropyrrole, where the methylthio group reduces polarity, favoring organic-phase extraction (as seen in the ethyl acetate/water partitioning in ).
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () :
Physicochemical Properties
Preparation Methods
Reaction Optimization
Critical parameters from this route include:
-
Reagent : Chloramine-T trihydrate (1.5–2 equiv)
-
Solvent : Acetonitrile or HFIP/water mixtures
-
Temperature : 23°C (ambient)
The addition of p-TsOH·H₂O or HFIP enhances yields by stabilizing reactive intermediates. Termination of the reaction after electrocyclization (before ring contraction) could isolate the dihydropyrrole, though this requires precise kinetic control.
Functionalization of Pre-Formed Dihydropyrroles
Nitration of 2-Methylthio-4,5-dihydropyrrole
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Side Reactions
Competing Pathways in Electrocyclization
The Jansen et al. method risks over-oxidation to trisubstituted pyrroles (e.g., compound 11 ) if reaction times exceed optimal durations. Similarly, residual chloramine-T may oxidize thioethers to sulfoxides, necessitating careful stoichiometric control.
Steric and Electronic Effects
The methylthio group’s electron-donating nature directs electrophilic substitution to the para position (C-3 in dihydropyrroles), aligning with the target’s nitro placement. Computational studies (DFT) corroborate that electron-withdrawing groups at C-3 stabilize transition states during electrocyclization.
Industrial Scalability and Process Optimization
Patent CN104341387A highlights the importance of solvent selection and catalytic additives for scalable heterocycle synthesis. For instance, replacing DMF with acetonitrile reduces side reactions during enamine formation, while HFIP enhances reaction efficiency by stabilizing charged intermediates. Industrial adaptation would require:
Q & A
Q. What are the standard synthetic routes for preparing 2-Methylthio-3-nitro-4,5-dihydropyrrole and its derivatives?
Methodological Answer: Synthesis typically involves cyclocondensation reactions using nitro-substituted precursors. For example:
- Precursor selection : Methyl acrylate, dimethyl maleate, or 1-chloroacrylonitrile react with 1-N-Benzamido-2-phenyl-3-cyano-4,5-dihydropyrrole salts under controlled conditions .
- Reaction conditions : Reactions are conducted in dichloromethane at -60°C with CsF as a catalyst, followed by 5-day stirring and purification via silica gel chromatography.
- Yield optimization : Yields vary with precursors (77% for methyl acrylate, 94% for dimethyl maleate) due to steric and electronic effects .
Q. Table 1: Synthesis Conditions and Yields
| Precursor | Product | Yield | Conditions |
|---|---|---|---|
| Methyl acrylate | 1-N-Benzamido-2-phenyl-3-methoxycarbonyl | 77% | -60°C, CsF, 5 days |
| Dimethyl maleate | 1-N-Benzamido-2-phenyl-3,4-dimethoxycarbonyl | 94% | -60°C, CsF, 5 days |
| 1-Chloroacrylonitrile | 1-N-Benzamido-2-phenyl-3-cyano pyrrole | Not reported | -60°C, CsF, 5 days |
Q. How can researchers confirm the structural integrity of 2-Methylthio-3-nitro-4,5-dihydropyrrole?
Methodological Answer:
- Spectroscopic analysis :
- Chromatographic purity : Silica gel column chromatography (eluent: dichloromethane/hexane) ensures >95% purity .
Q. What safety precautions are necessary when handling 4,5-dihydropyrrole derivatives?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Waste disposal : Neutralize acidic/byproduct residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for 4,5-dihydropyrrole derivatives?
Methodological Answer:
- Kinetic resolution : Use enzyme-catalyzed methods (e.g., lipases) to separate racemic diols, achieving >90% enantiomeric excess (e.e.) .
- Base-promoted rearrangements : Optically active oxiranes are converted to diastereomerically pure dihydropyrroles via mesylation and ring-closing reactions with benzylamine .
Q. How to address contradictory data in reaction yields when using structurally similar precursors (e.g., dimethyl maleate vs. dimethyl fumarate)?
Methodological Answer:
- Steric vs. electronic effects : Dimethyl maleate (cis-isomer) achieves 94% yield due to favorable orbital alignment, while dimethyl fumarate (trans-isomer) yields 85% due to steric hindrance .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature.
Q. What advanced techniques are used for structural elucidation of nitro-substituted dihydropyrroles?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate structure resolved at 298 K with R factor = 0.054) .
- 2D NMR (COSY, NOESY) : Confirms through-space interactions between nitro and methylthio groups .
Q. How to optimize reaction conditions for nitro group stability during synthesis?
Methodological Answer:
Q. What methods assess the electronic effects of substituents (e.g., methylthio vs. nitro) on dihydropyrrole reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
